An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4-methylpyrimidin-2(1H)-one and its Hydrobromide Salt
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4-methylpyrimidin-2(1H)-one and its Hydrobromide Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals.[1][2] Its derivatives are lauded for their diverse therapeutic applications, including but not limited to antiviral, anticancer, and anti-inflammatory agents.[3][4] This guide focuses on a specific, functionalized pyrimidine, 5-Bromo-4-methylpyrimidin-2(1H)-one, and its hydrobromide salt. The introduction of a bromine atom at the C5 position and a methyl group at C4 of the pyrimidinone ring creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration in drug discovery programs.
This document provides a comprehensive overview of the molecular structure, synthesis, and characterization of 5-Bromo-4-methylpyrimidin-2(1H)-one, with a particular focus on its hydrobromide salt, a form often favored in pharmaceutical development for its improved solubility and stability.
Molecular Structure and Properties
5-Bromo-4-methylpyrimidin-2(1H)-one exists in tautomeric equilibrium with its 2-hydroxypyrimidine form, although the pyrimidinone form is generally favored in the solid state. The core structure consists of a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3.
Physicochemical Properties of the Free Base
| Property | Value | Source |
| CAS Number | 1676-57-9 | [5] |
| Molecular Formula | C₅H₅BrN₂O | [5] |
| Molecular Weight | 189.01 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Predicted pKa | 7.67 ± 0.50 | [5] |
| Predicted Density | 1.84 ± 0.1 g/cm³ | [5] |
The hydrobromide salt is expected to exhibit enhanced aqueous solubility, a critical attribute for many biological and pharmaceutical applications.
Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one can be approached through several strategic pathways, primarily involving the construction of the pyrimidine ring followed by bromination, or the use of a pre-brominated building block.
Proposed Synthetic Pathway
A plausible and efficient one-pot synthesis can be adapted from methodologies developed for related 5-bromo-2-substituted pyrimidines.[6] This approach involves the condensation of an amidine with a brominated dicarbonyl equivalent.
Caption: Proposed synthetic workflow for 5-Bromo-4-methylpyrimidin-2(1H)-one and its hydrobromide salt.
Causality Behind Experimental Choices:
-
One-Pot Reaction: This strategy is favored for its operational simplicity, reduced waste, and cost-effectiveness, making it suitable for larger-scale production.[6]
-
Protic Acid Solvent: The use of a protic acid like acetic acid serves as both a solvent and a catalyst, facilitating the condensation and cyclization steps.[6]
-
Acetamidine as a Building Block: Acetamidine provides the N-C-N fragment of the pyrimidine ring, with the methyl group at the 2-position.
-
Formation of the Hydrobromide Salt: The basic nitrogen atoms in the pyrimidine ring can be readily protonated by a strong acid like hydrobromic acid. This is a standard procedure for preparing salts of nitrogenous heterocyclic compounds to improve their handling and bioavailability.
Detailed Experimental Protocol (Proposed)
Part 1: Synthesis of 5-Bromo-4-methylpyrimidin-2(1H)-one
-
To a solution of 2-bromomalonaldehyde in a protic acid (e.g., glacial acetic acid), add acetamidine hydrochloride.
-
Heat the reaction mixture to a temperature between 70-105°C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Isolate the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to yield 5-Bromo-4-methylpyrimidin-2(1H)-one.
Part 2: Preparation of 5-Bromo-4-methylpyrimidin-2(1H)-one Hydrobromide
-
Dissolve the synthesized 5-Bromo-4-methylpyrimidin-2(1H)-one in a suitable organic solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) to the stirred solution.
-
Continue stirring at room temperature or with gentle heating to facilitate salt formation.
-
Cool the mixture to induce precipitation of the hydrobromide salt.
-
Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrimidine ring proton, and the N-H proton. The methyl protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The C6-H proton would also be a singlet, shifted downfield. The N-H proton signal would be broad and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C2) would be the most downfield signal. The carbon bearing the bromine atom (C5) would also be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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N-H Stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the N-H group in the pyrimidinone ring and influenced by hydrogen bonding.
-
C=O Stretching: A strong absorption band around 1700-1650 cm⁻¹, corresponding to the carbonyl group.
-
C=N and C=C Stretching: Multiple bands in the 1600-1400 cm⁻¹ region, indicative of the pyrimidine ring vibrations.
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C-Br Stretching: A band in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) at M⁺ and M+2 would be observed. Fragmentation would likely involve the loss of the bromine atom and cleavage of the pyrimidine ring.
Applications in Drug Development
Pyrimidine derivatives are of significant interest to the pharmaceutical industry.[1][2] The presence of a bromine atom in 5-Bromo-4-methylpyrimidin-2(1H)-one makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the C5 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Role of 5-Bromo-4-methylpyrimidin-2(1H)-one in a typical drug discovery workflow.
The pyrimidinone core itself is a known pharmacophore that can engage in hydrogen bonding interactions with biological targets. The strategic placement of the methyl and bromo substituents can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties.
Conclusion
5-Bromo-4-methylpyrimidin-2(1H)-one hydrobromide is a versatile building block with significant potential in medicinal chemistry. While detailed experimental data for the hydrobromide salt is not widely published, its synthesis and characterization can be reliably predicted based on established chemical principles and data from its free base and related analogues. The ability to functionalize the C5 position via cross-coupling reactions makes this compound a valuable starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
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